molecular formula C11H22N2O2 B7986374 [Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7986374
M. Wt: 214.30 g/mol
InChI Key: PRHWCEMNEZNTTJ-UHFFFAOYSA-N
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Description

[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a synthetic pyrrolidine derivative utilized in pharmaceutical and antimicrobial research as a key chemical building block. Compounds featuring pyrrolidine and N-alkylpyrrolidine scaffolds, such as this one, are of significant interest in medicinal chemistry due to their presence in molecules with a wide range of biological activities . The structure, which includes an acetic acid linker attached to a tertiary amine, is a valuable template for constructing more complex molecules and probing structure-activity relationships . Research into related structures highlights their potential in the development of novel therapeutic agents, particularly as structural components in antimicrobial compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(1-methylpyrrolidin-2-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(2)13(8-11(14)15)7-10-5-4-6-12(10)3/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHWCEMNEZNTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Reductive Amination

StepReagents/ConditionsYieldReference
1. Pyrrolidine Synthesis2-Methylpyrroline, H₂, Pt/C, EtOH/MeOH (2:1)95%
2. Tartaric Acid ResolutionL-Tartaric acid, MeOH/H₂O (5:1), pH 9–1035%
3. AlkylationChloroacetic acid, (CH₃)₂CHNH₂, NaH, THF78%
4. CouplingCuCl, DMF, 120°C, 24 h58%

Route B: One-Pot Assembly

Combining steps 3 and 4 using HATU/DIPEA in DMF improves efficiency (Overall Yield: 40–45%).

Critical Process Parameters

  • Catalyst Selection : Pt/C outperforms Rh or Pd in hydrogenation, reducing byproducts.

  • Solvent Systems : Ethanol-methanol mixtures enhance solubility and reaction rates.

  • Temperature Control : Sub-zero temperatures (−20°C) during alkylation minimize side reactions.

  • Optical Purity : Four recrystallizations with L-tartaric acid achieve >98% ee.

Analytical and Characterization Data

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA/MeCN).

  • NMR (DMSO-d₆) : δ 1.11 (d, J = 6.1 Hz, 6H, isopropyl), 2.35–2.46 (m, 1H, pyrrolidine), 3.42 (s, 2H, CH₂COO).

  • Optical Rotation : [α]²⁵D = −105.8° (c = 1, MeOH).

Industrial-Scale Considerations

  • Cost Efficiency : 2-Methylpyrroline is 40% cheaper than alternative starting materials.

  • Waste Reduction : In-situ tartrate salt formation reduces solvent use by 30%.

  • Safety : Non-corrosive reagents (e.g., ethanol vs. HCl) enhance process safety .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C12H19N2O2
Molecular Weight: 214.309 g/mol
InChIKey: PRHWCEMNEZNTTJ-UHFFFAOYNA-N

The compound features a pyrrolidine ring and an isopropyl group, which enhances its lipophilicity. This structural characteristic may influence its pharmacokinetic properties, making it a candidate for further research in drug development.

Neuropharmacological Applications

Research indicates that Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid may interact with neurotransmitter systems due to its structural similarity to various neurotransmitters. Potential applications include:

  • Cognitive Enhancement: The compound's interaction with central nervous system receptors suggests it may have cognitive-enhancing properties, which could be beneficial in treating conditions like Alzheimer's disease or other forms of dementia.
  • Anxiolytic Effects: Similar compounds have shown promise in reducing anxiety symptoms, making this compound a potential candidate for anxiety disorder treatments.

Case Studies

  • Cognitive Function Improvement:
    • A study examined the effects of similar pyrrolidine derivatives on cognitive function in animal models. Results indicated significant improvements in memory retention and learning capabilities, suggesting a potential application for Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid in cognitive disorders.
  • Anxiety Reduction:
    • Another investigation focused on the anxiolytic effects of compounds with similar structures. The findings demonstrated reduced anxiety-like behaviors in treated subjects, indicating a pathway for exploring Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid as an anxiolytic agent.

Mechanism of Action

The mechanism of action of [Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The pyrrolidine ring and amino-acetic acid moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Analogues

a) ((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid (CAS 926659-01-0)
  • Structural Differences : Replaces the pyrrolidine ring with a piperidine (six-membered) ring and substitutes isopropyl with a cyclopropyl group .
  • Substituents: Cyclopropyl’s strain and sp² hybridization could reduce steric bulk but increase reactivity compared to isopropyl.
b) Cyanoacetic Acid
  • Functional Group Difference: Replaces the tertiary amine with a cyano (-CN) group .
  • Implications: The electron-withdrawing cyano group increases acidity (lower pKa) compared to the amino group, altering solubility and metal-chelating behavior.
c) Sodium Thioglycolic Acid
  • Functional Group Difference: Substitutes the amino group with a thiol (-SH) group .
  • Implications :
    • Thiol’s redox activity and higher nucleophilicity make it prone to oxidation, unlike the more stable tertiary amine in the target compound.

Electronic and Physicochemical Properties

Electronic Character

  • The target compound’s tertiary amine and pyrrolidine ring create a localized electron-rich region, facilitating hydrogen bonding and cation-π interactions. In contrast: Cyanoacetic Acid: Electron-deficient due to -CN, limiting hydrogen-bond acceptor capacity . Piperidine Analogue (CAS 926659-01-0): The acetylated piperidine introduces an electron-withdrawing group, reducing basicity compared to the target compound’s unmodified amine .

Physicochemical Properties (Inferred)

Property Target Compound Piperidine Analogue Cyanoacetic Acid
LogP (Lipophilicity) Moderate (isopropyl + pyrrolidine) Lower (cyclopropyl + acetyl) Low (-CN hydrophilic)
pKa ~8–9 (tertiary amine) ~7–8 (acetylated amine) ~2.5 (carboxylic acid + -CN)
Solubility Moderate in polar solvents Higher (polar acetyl group) High in water

Reactivity

  • Target Compound : The tertiary amine is less nucleophilic than primary/secondary amines but may participate in acid-base interactions. The pyrrolidine ring stabilizes conformations suitable for receptor binding.
  • Piperidine Analogue : Acetylation reduces amine reactivity, making it more metabolically stable but less interactive with acidic biological targets .
  • Sodium Thioglycolic Acid : High reactivity due to -SH, often used in reductive applications, unlike the target compound’s stability .

Biological Activity

Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its interactions at the molecular level, its effects on various biological systems, and relevant case studies that highlight its significance in pharmacology.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H20N2O2\text{C}_{12}\text{H}_{20}\text{N}_2\text{O}_2

This structure features an isopropyl group, a pyrrolidine moiety, and an acetic acid functional group, which contribute to its biological properties.

Research indicates that Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid interacts with several biological targets, primarily influencing neurotransmitter systems and modulating enzyme activities. Its mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to neurotransmitter metabolism.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in neurological processes.

Biological Activity Overview

The biological activity of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid can be summarized as follows:

Activity Type Effect Reference
AntiviralInhibits replication of viruses
AntibacterialEffective against Gram-positive bacteria
NeuroprotectivePotential to protect neuronal cells

Antiviral Activity

A study highlighted the compound's efficacy against various viral strains. The compound demonstrated significant inhibition of viral replication at micromolar concentrations, suggesting its potential as an antiviral agent. For example, it was effective in reducing the viral load of herpes simplex virus type 1 (HSV-1) in cell culture assays with an EC50 value of approximately 28 μM .

Antibacterial Properties

Research has shown that Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid exhibits antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported to be around 40 µM, indicating a promising profile compared to standard antibiotics like ceftriaxone .

Neuroprotective Effects

In vivo studies have suggested that this compound may have neuroprotective properties. It was found to reduce neuronal cell death in models of oxidative stress, potentially through its antioxidant mechanisms. These findings are critical for developing treatments for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid, and how are intermediates purified?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions involving isopropylamine and a pyrrolidinylmethyl precursor. Purification typically employs column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization in ethanol. Structural confirmation requires nuclear magnetic resonance (NMR; 1H^1H, 13C^13C) and high-resolution mass spectrometry (HRMS) .
  • Key Challenge : Separation of diastereomers due to chiral centers in the pyrrolidine ring. Reverse-phase HPLC with chiral columns (e.g., Chiralpak® IA) is recommended for enantiomeric resolution .

Q. How is the compound characterized for structural integrity and purity in academic settings?

  • Analytical Workflow :

  • NMR : Assign peaks for the isopropyl group (δ 1.0–1.2 ppm, doublet), pyrrolidine protons (δ 2.5–3.5 ppm), and carboxylic acid (δ 10–12 ppm, broad).
  • FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O absorption (~1700 cm1^{-1}).
  • Elemental Analysis : Acceptable tolerance of ±0.3% for C, H, N .
    • Purity Threshold : ≥95% by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine and isopropyl groups influence biological activity?

  • Experimental Design :

  • Synthesize all four stereoisomers and compare binding affinities to target receptors (e.g., neurotransmitter transporters) using radioligand assays.
  • Data Interpretation : A 2024 study on pyrrolidine derivatives showed a 10-fold difference in IC50_{50} between (R,R)- and (S,S)-isomers due to steric hindrance in the receptor pocket .
    • Contradictions : In vitro potency may not translate to in vivo efficacy due to metabolic epimerization. Monitor plasma stability via LC-MS/MS .

Q. What computational strategies predict the compound’s solubility and membrane permeability?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute logP (experimental vs. predicted).
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion.
    • Validation : Compare with experimental Caco-2 cell permeability assays. A 2023 study noted discrepancies >20% when polar surface area exceeded 80 Å2^2 .

Q. How to resolve contradictions between in vitro binding data and in vivo pharmacokinetic profiles?

  • Case Study : High affinity for serotonin receptors (Ki_i = 2 nM) but poor brain penetration in rodent models.

  • Hypothesis : Blood-brain barrier efflux via P-glycoprotein (P-gp).
  • Testing : Co-administer P-gp inhibitors (e.g., cyclosporine A) and measure brain/plasma ratios via LC-MS .

Key Recommendations for Researchers

  • Data Reproducibility : Use standardized buffers (e.g., PBS for solubility assays) and report batch-to-batch variability in synthesis .
  • Advanced Modeling : Combine QSAR with machine learning to prioritize analogs for synthesis .

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